molecular formula C9H17NO2 B3039870 tert-butyl N-cyclopropyl-N-methylcarbamate CAS No. 1378390-62-5

tert-butyl N-cyclopropyl-N-methylcarbamate

Cat. No. B3039870
CAS RN: 1378390-62-5
M. Wt: 171.24 g/mol
InChI Key: VWLNFQMVPUFHDU-UHFFFAOYSA-N
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Description

“tert-butyl N-cyclopropyl-N-methylcarbamate” is a chemical compound with the CAS Number: 1378390-62-5 . It has a molecular weight of 171.24 and its linear formula is C9H17NO2 . The compound is typically stored in a dry room at normal temperature and is available in liquid form .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C9H17NO2 . Unfortunately, the search results do not provide a detailed molecular structure analysis.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 171.24 and its linear formula is C9H17NO2 . The compound is typically stored in a dry room at normal temperature .

Scientific Research Applications

Metabolic Studies in Insects and Mice Research by Douch and Smith (1971) in The Biochemical Journal explored the metabolism of tert-butyl N-cyclopropyl-N-methylcarbamate-related compounds in insects and mice. They found that both the tert-butyl and N-methyl groups were hydroxylated during metabolism, with variations in oxidation products across different species. This indicates that enzymes responsible for N-demethylation and oxidation of the tert-butyl groups differ between species (Douch & Smith, 1971).

Synthesis and Chemical Transformations The synthesis of various this compound analogues for potential applications in organic chemistry and medicinal chemistry has been a subject of interest. For example, Yang, Pan, and List (2009) detailed the synthesis of this compound derivatives through an asymmetric Mannich reaction, emphasizing their role in creating chiral amino carbonyl compounds (Yang, Pan, & List, 2009).

Cytotoxic Effects and Environmental Impact Studies have also been conducted on the cytotoxic effects of this compound analogues. For instance, Nakagawa, Yaguchi, and Suzuki (1994) researched the comparative cytotoxicity of this compound and its related compounds on rat hepatocytes. Their findings contribute to understanding the environmental and health impacts of these compounds (Nakagawa, Yaguchi, & Suzuki, 1994).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with the compound include H315-H319 . Precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

properties

IUPAC Name

tert-butyl N-cyclopropyl-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)10(4)7-5-6-7/h7H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLNFQMVPUFHDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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